Increased Lipophilicity (clogP) from Ortho-Bromo Substitution vs. Unsubstituted Benzamide Analog
The ortho-bromo substitution significantly increases the compound's lipophilicity compared to the unsubstituted benzamide analog (CAS 898432-61-6). Based on predicted clogP calculations using a standard algorithm (XLogP3), the 2-bromo derivative has a clogP of approximately 4.9, compared to approximately 3.6 for the unsubstituted analog [1]. This difference of about 1.3 log units suggests that the 2-bromo compound is roughly 20 times more lipophilic, a property that can critically influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Predicted partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.9 |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (unsubstituted, CAS 898432-61-6): clogP ≈ 3.6 |
| Quantified Difference | Δ clogP ≈ +1.3 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem-derived). |
Why This Matters
For procurement decisions, this quantifies the precise impact of the 2-bromo substituent on lipophilicity, a key parameter for optimizing bioavailability and target engagement in cellular assays.
- [1] PubChem. Computed Properties for 2-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide and N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. XLogP3 Predictions. View Source
